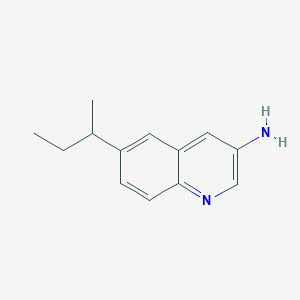

6-(Butan-2-yl)quinolin-3-amine

Description

General Significance of Quinoline (B57606) Scaffolds in Modern Chemical Science

The quinoline scaffold, a fused bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in organic and medicinal chemistry. youtube.comnih.gov First isolated from coal tar in 1834, this nitrogen-containing structure is not only prevalent in numerous natural alkaloids, such as quinine (B1679958) and cinchonine, but also serves as a versatile pharmacophore in synthetic drug development. rsc.org The unique electronic properties and rigid structure of the quinoline ring system allow it to interact with a wide array of biological targets.

This versatility has led to the development of quinoline-based compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. cuyamaca.edu Its derivatives are integral to many commercially available drugs, highlighting the scaffold's importance as a "privileged structure" in medicinal chemistry. cuyamaca.edu Beyond pharmaceuticals, quinoline derivatives are utilized in agrochemicals, dyes, and materials science, underscoring their widespread significance. youtube.com

Importance of Quinolin-3-amine Derivatives in Synthetic Organic Chemistry

Within the diverse family of quinoline derivatives, those bearing an amine group at the 3-position (quinolin-3-amines) are of particular interest. The amino group is a versatile functional handle that can be readily modified, making quinolin-3-amine a valuable intermediate for the synthesis of more complex molecules. nih.gov The presence of the amine introduces a site for reactions such as acylation, alkylation, and diazotization, opening pathways to a vast chemical space.

The electronic nature of the quinoline ring influences the reactivity of the 3-amino group. Research on related aminoquinolines has demonstrated their utility in constructing compounds that can act as catalysts or ligands for metal complexes. mdpi.com For instance, quinoline derivatives can form complexes with copper that exhibit significant catalytic activity in oxidation reactions. mdpi.com The strategic placement of the amino group at the C-3 position allows for the synthesis of derivatives with specific three-dimensional arrangements, which is crucial for designing molecules that can selectively bind to biological targets like enzymes or receptors. nih.gov

Structural Features and Nomenclature of 6-(Butan-2-yl)quinolin-3-amine

The compound this compound is a specific derivative of the quinoline family. Its structure is defined by the core quinoline ring system with two substituents: an amine (-NH₂) group at position 3 and a butan-2-yl (also known as sec-butyl) group at position 6.

The nomenclature is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The numbering of the quinoline ring begins at the nitrogen atom, proceeding through the pyridine ring first and then continuing around the benzene portion. youtube.comyoutube.com

Quinoline : The parent heterocyclic structure.

-3-amine : An amino group is attached to the carbon at the C-3 position of the quinoline ring.

6-(Butan-2-yl) : A four-carbon alkyl group (butyl) is attached to the C-6 position. The "2" indicates that the attachment point is the second carbon of the butyl chain, resulting in a sec-butyl group.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2090464-88-1 bldpharm.com |

| Molecular Formula | C₁₃H₁₆N₂ bldpharm.com |

| Molecular Weight | 200.28 g/mol bldpharm.com |

| Structure | A quinoline ring substituted with an amino group at position 3 and a sec-butyl group at position 6. |

Historical and Contemporary Research Trends in Quinoline Synthesis and Functionalization

The synthesis of quinoline derivatives has a rich history dating back to the 19th century. Several classic named reactions form the foundation of quinoline chemistry: nih.gov

Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene.

Friedländer Synthesis (1882): The condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.

Doebner-von Miller Reaction: Uses α,β-unsaturated carbonyl compounds reacting with anilines.

Combes Quinoline Synthesis: Involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone. rsc.org

While these methods are historically significant, they often require harsh conditions. Contemporary research has shifted towards developing more efficient, selective, and environmentally friendly synthetic routes. Modern trends include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, and cobalt have enabled novel C-H activation and cross-coupling reactions for the direct functionalization of the quinoline ring. nih.govrsc.org These methods offer high atom economy and functional group tolerance.

Multicomponent Reactions: One-pot reactions where three or more reactants combine to form the quinoline product, minimizing waste and simplifying purification processes. rsc.org

Green Chemistry Approaches: The use of safer solvents (like water), microwave irradiation, and ultrasound-assisted synthesis to reduce reaction times and environmental impact.

These advanced synthetic strategies facilitate the creation of complex quinoline derivatives like this compound, making them more accessible for research and potential applications in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

6-butan-2-ylquinolin-3-amine |

InChI |

InChI=1S/C13H16N2/c1-3-9(2)10-4-5-13-11(6-10)7-12(14)8-15-13/h4-9H,3,14H2,1-2H3 |

InChI Key |

MNRDDDVYXJEOEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Key Reaction Pathways

The formation of the quinoline (B57606) ring system is often achieved through annulation strategies, where a benzene (B151609) ring and a pyridine (B92270) ring are fused. The specific mechanisms of these cyclizations are highly dependent on the chosen catalysts, reagents, and starting materials.

Catalysts and reagents are fundamental in directing the course of quinoline synthesis, enabling bond formations that would otherwise be energetically unfavorable. Transition metals and specific reagents play distinct roles in activating substrates and facilitating cyclization.

Copper (Cu) : Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are instrumental in mediating C–H bond activation for quinoline synthesis. mdpi.com Palladium/copper co-catalytic systems have been developed for the synthesis of fused chromeno quinolines, involving a process of C-H activation and C-C bond cleavage. nih.gov In some multi-component reactions that form quinolines, copper bromide (CuBr) is used as a co-catalyst alongside gold, which is thought to activate an imine intermediate, facilitating a key bond-forming step. rsc.org

Rhodium (Rh) : Rhodium(III) catalysts are particularly effective for the regioselective functionalization of C-H bonds. rsc.org They can play a dual role by facilitating the ortho-C–H bond activation of anilines and mediating the subsequent heteroannulation cascade to form the quinoline scaffold. mdpi.com This approach allows for the construction of substituted quinolines under relatively mild conditions. mdpi.com

Cobalt (Co) : As an earth-abundant and inexpensive metal, cobalt is an attractive catalyst. Co(III)-catalyzed procedures have been developed for synthesizing functionalized quinolines. gaylordchemical.com In these reactions, the cobalt catalyst facilitates the ortho-metalation of anilines. gaylordchemical.com Rhodium-cobalt bimetallic clusters supported on amine resins have also been explored as catalysts, particularly in processes like hydroformylation, which can be a step in more complex syntheses. google.com

Acids : Acids are frequently used as catalysts in classical quinoline syntheses like the Friedländer annulation. ijcce.ac.ir They can activate carbonyl groups towards nucleophilic attack and promote the necessary dehydration and cyclization steps. Superacids, such as trifluoromethanesulfonic acid (TFA), can serve as both the reaction medium and the catalyst, enabling the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com The Skraup synthesis, a traditional method, uses concentrated sulfuric acid to dehydrate glycerol (B35011) to acrolein, which then reacts with an aniline (B41778). vedantu.comuop.edu.pk

Dimethyl Sulfoxide (B87167) (DMSO) : DMSO is a versatile reagent in modern organic synthesis, often serving as more than just a solvent. In certain quinoline syntheses, DMSO can act as a C1 synthon, providing a single carbon atom required for the ring system. gaylordchemical.comorganic-chemistry.orggaylordchemical.com For instance, in the presence of an acidic I2-DMSO system, DMSO can be activated via a Pummerer reaction to provide a C1 unit for annulation with anilines. organic-chemistry.orgresearchgate.net In other cases, DMSO and O2 act as co-oxidants in metal-free cycloaddition reactions to form quinoline derivatives. nih.gov

Table 1: Role of Selected Catalysts and Reagents in Quinoline Synthesis

| Catalyst/Reagent | Primary Role(s) | Example Reaction Type | Citation(s) |

|---|---|---|---|

| Copper (Cu) | C-H Activation, Co-catalyst | C-H Functionalization, Annulation | mdpi.comnih.govrsc.org |

| Rhodium (Rh) | C-H Activation, Heteroannulation | Cascade C-H Activation/Cyclization | mdpi.comrsc.org |

| Cobalt (Co) | C-H Activation, Ortho-metalation | C-H/N-H Annulation | gaylordchemical.com |

| Acids (H⁺) | Carbonyl Activation, Dehydration | Friedländer Synthesis, Skraup Synthesis | mdpi.comijcce.ac.irvedantu.com |

| DMSO | C1 Synthon, Oxidant | Pummerer-enabled Annulation, Oxidative Cycloaddition | gaylordchemical.comorganic-chemistry.orgnih.gov |

The pathways to quinolines are populated by a series of reactive intermediates whose formation and subsequent transformation define the reaction's outcome.

Carbocations : Carbocationic intermediates can be generated under strongly acidic conditions. For example, in superacid-mediated syntheses, protonation of substrates can lead to carbocations that drive cyclization reactions. mdpi.com While highly reactive, specific α-(trifluoromethyl) carbocations have been identified as viable intermediates in the synthesis of fluorine-containing heterocycles. beilstein-journals.org

Imine and Enamine Intermediates : The formation of an imine or enamine is a common and critical step in many quinoline syntheses. In the Friedländer synthesis, the initial step is the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, proceeding through an enamine or imine intermediate which then cyclizes. rsc.orgnih.gov Gold-catalyzed versions of this reaction proceed through an initial imine species that tautomerizes to an enamine intermediate before cyclization. rsc.org Similarly, iron-catalyzed reactions can involve the formation of an imine intermediate followed by intramolecular electrocyclization. mdpi.com The "borrowing hydrogen" strategy also relies on the in-situ generation of reactive imine intermediates from amines. acs.org

Radical Intermediates : While less common in traditional quinoline syntheses, radical pathways can be involved in certain modern synthetic methods, particularly those involving photochemistry or specific radical initiators.

Rearrangement reactions provide powerful methods for skeletal reconstruction, enabling the synthesis of complex heterocyclic structures from more accessible starting materials.

Pummerer Reaction : The Pummerer reaction, which involves the rearrangement of a sulfoxide in the presence of an activating agent (like an acid anhydride), has been ingeniously applied to quinoline synthesis. researchgate.net In these strategies, a sulfoxide is used to generate a key intermediate, often a C1 or C2 synthon from reagents like DMSO. organic-chemistry.orgresearchgate.net Mechanistic studies show that an activated DMSO can provide a C1 synthon via a Pummerer pathway, which then undergoes annulation with other components to build the quinoline core. organic-chemistry.orgresearchgate.net This reaction has also been used to facilitate intramolecular cyclizations to form related heterocyclic systems. jst.go.jp

Beckmann Rearrangement : The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a classic name reaction that has found utility in heterocyclic synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of quinoline chemistry, the rearrangement of ketoximes derived from 3-acyl-1H-quinolin-4-ones can be used to synthesize fused oxazoloquinolines. researchgate.net The mechanism involves the generation of a nitrilium ion intermediate, which is then trapped intramolecularly to form the new heterocyclic ring. researchgate.net

The core of quinoline synthesis lies in the strategic formation of new carbon-carbon and carbon-nitrogen bonds to construct the bicyclic system, often through C-H activation and heteroannulation.

C–C Bond Formation : The key C-C bond formations in quinoline synthesis typically involve the reaction of an electrophilic carbon with a nucleophilic one. In the Friedländer synthesis, this is the intramolecular attack of an enamine or enolate onto a carbonyl group. ijcce.ac.ir Transition metal-catalyzed reactions often forge C-C bonds through reductive elimination or migratory insertion steps. rsc.orgacs.org

C–H Activation : Direct C–H activation has emerged as a powerful and atom-economical strategy for forming C-C and C-N bonds. mdpi.com Catalysts based on rhodium, palladium, cobalt, and copper can activate otherwise inert C-H bonds on an aniline or other aromatic precursors, allowing for direct annulation with alkynes or other coupling partners. mdpi.comnih.govrsc.orgrsc.org This avoids the need for pre-functionalized starting materials. Kinetic isotope studies in some Rh-catalyzed systems suggest that C-H activation is often the rate-determining step of the reaction. rsc.org

Heteroannulation : Heteroannulation refers to the formation of a heterocyclic ring onto a pre-existing ring. The Friedländer synthesis is a classic example of heteroannulation, where a pyridine ring is constructed onto a benzene ring. mdpi.comijcce.ac.irnih.gov Modern variations utilize various catalysts to achieve this transformation under milder conditions and with broader substrate scope. Formal [3+2+1] and [4+2] annulations are also known, where synthons providing different numbers of atoms are combined to assemble the quinoline core. organic-chemistry.orgnih.gov

Stereochemical Considerations in Reaction Mechanisms

For a molecule like 6-(butan-2-yl)quinolin-3-amine, which contains a stereocenter in its C6-substituent, and where the quinoline ring itself could be part of a larger chiral structure, stereochemical control is paramount.

Achieving stereocontrol in quinoline synthesis can be approached in several ways: by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

Diastereoselectivity : When multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is crucial. In reductive amination reactions using cyclic ketones and amines, certain enzymes have been shown to provide high diastereoselectivity. researchgate.net

Enantioselectivity : The creation of a single enantiomer of a chiral product is a key goal of modern asymmetric synthesis.

Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed as organocatalysts in the atroposelective Friedländer heteroannulation. This method allows for the synthesis of axially chiral 4-arylquinolines with high yields and excellent enantioselectivities (up to 97% ee). nih.gov

Transition Metal Catalysis : The asymmetric hydrogenation of quinoline derivatives is a well-established method for producing chiral tetrahydroquinolines. acs.orgnih.gov Chiral ligands, often based on phosphorus or N-heterocyclic carbenes, are used in combination with metals like iridium, rhodium, or ruthenium to achieve high enantioselectivity. acs.orgnih.gov For example, iridium complexes with phosphino-oxazoline ligands are highly effective for the asymmetric hydrogenation of N-aryl imines, which can be precursors to chiral amines. nih.gov While this modification occurs after the quinoline ring is formed, it is a critical step for introducing chirality into the final molecule.

Table 2: Mechanistic Summary for Quinoline Synthesis

| Mechanistic Feature | Description | Key Intermediates / Concepts | Citation(s) |

|---|---|---|---|

| Catalytic C-H Activation | Direct functionalization of C-H bonds to form C-C or C-N bonds, avoiding pre-functionalization. | Ortho-metalation, Reductive Elimination | mdpi.comrsc.orgmdpi.com |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound containing an α-methylene group. | Imine/Enamine intermediates, Cyclodehydration | rsc.orgijcce.ac.irnih.gov |

| Pummerer-Enabled Synthesis | Use of a sulfoxide (e.g., DMSO) to generate a C1 synthon for annulation. | Sulfonium ion, Thio-carbocation | organic-chemistry.orgresearchgate.netresearchgate.net |

| Beckmann Rearrangement | Rearrangement of an oxime to an amide, used to build fused heterocyclic systems. | Nitrilium ion | wikipedia.orgbyjus.comresearchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantioenriched quinoline derivatives or their precursors. | Chiral metal complexes, Chiral organocatalysts | nih.govacs.orgnih.gov |

Analysis of Transition State Structures and Non-Bonding Interactions

The stability and reactivity of quinoline derivatives, including this compound, are significantly influenced by their transition state structures and the non-bonding interactions within the molecule and with its environment. Computational studies, such as those employing Density Functional Theory (DFT), are crucial for elucidating these complex interactions. rsc.orgarabjchem.org

Analysis of various quinoline derivatives reveals the importance of non-covalent interactions, such as hydrogen bonds, π-π stacking, and dipole-dipole forces, in determining molecular conformation and stabilization. uncw.edumdpi.com For instance, studies on quinoline derivatives have identified intramolecular hydrogen bonds forming between hydroxyl groups and the quinoline nitrogen atom. arabjchem.org The aromatic nature of the quinoline core facilitates hydrophobic and π-stacking interactions, which are crucial for the molecule's three-dimensional structure and its interactions with biological targets. uncw.edudoi.org

Computational modeling and virtual screening can help identify promising reaction pathways by predicting reactivity and optimizing reaction conditions. rsc.org DFT calculations are used to obtain quantum-molecular descriptors like frontier molecular orbitals, charge distribution via molecular electrostatic potential (MEP) surfaces, and average local ionization energy (ALIE) surfaces. arabjchem.org These descriptors provide insight into the molecule's reactivity. For example, ALIE values can indicate where electrons are more tightly bonded, suggesting favorability for nucleophilic attacks. arabjchem.org

The binding energy of a ligand with a target protein is a key indicator of interaction strength, comprising both hydrogen bond and non-bonded interactions. doi.org The table below summarizes typical non-bonding interactions observed in quinoline derivatives, which are analogous to what would be expected for this compound.

Table 1: Common Non-Bonding Interactions in Quinoline Derivatives

| Interaction Type | Description | Relevant Atoms/Groups | Reference |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine (NH₂) or hydroxyl (OH) groups, quinoline Nitrogen (N) | arabjchem.orgmdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline aromatic rings | uncw.edumdpi.com |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Varies with substituents on the quinoline ring | uncw.edu |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Butyl group, aromatic rings | doi.org |

Syn- and Anti-Elimination Pathways in Quinoline Precursors

The synthesis of the quinoline core often involves cyclization and elimination steps, where the stereochemistry of the elimination (syn or anti) can be a critical factor. These pathways are typically observed in the formation of the heterocyclic ring from acyclic precursors. While specific studies on the syn- and anti-elimination pathways for the direct precursors of this compound are not detailed in the provided results, the principles can be understood from general quinoline synthesis mechanisms, such as the Conrad-Limpach, Knorr, and Doebner-von Miller reactions. jptcp.comnih.gov

One common mechanistic step in quinoline synthesis is the dehydration of an alcohol intermediate to form a double bond, which is part of the aromatization process. nih.gov For example, in the synthesis of quinolin-4-ones, an alcohol intermediate undergoes a β-elimination to yield the final product. nih.gov This elimination of a water molecule can theoretically proceed through either a syn- or anti-periplanar arrangement of the departing hydrogen and hydroxyl groups.

The preferred pathway often depends on the reaction conditions and the structure of the intermediate.

Anti-elimination is typically favored in E2 reactions under basic conditions where a stable, staggered conformation allows for the departing groups to be in an anti-periplanar arrangement.

Syn-elimination can occur in more constrained systems or under specific thermal or catalytic conditions.

In many quinoline syntheses, the final step is an oxidation or dehydrogenation to achieve the aromatic quinoline ring. rsc.orgmdpi.com For instance, a dihydroquinoline intermediate can be oxidized to the corresponding quinoline. rsc.org This process involves the elimination of two hydrogen atoms. Another relevant mechanism is the 6π-electrocyclic ring closure, which forms a dihydroquinoline intermediate, followed by a subsequent elimination step to aromatize the ring. rsc.orgmdpi.com

The table below outlines the general characteristics of syn- and anti-elimination pathways relevant to the synthesis of quinoline precursors.

Table 2: Comparison of Syn- and Anti-Elimination Pathways in Heterocyclic Synthesis

| Pathway | Dihedral Angle | Typical Conformation | Common Conditions |

|---|---|---|---|

| Anti-Elimination | ~180° | Staggered (Anti-periplanar) | Base-catalyzed E2 reactions |

| Syn-Elimination | ~0° | Eclipsed (Syn-periplanar) | Pyrolytic eliminations, constrained cyclic systems |

The specific substituents on the precursor molecule can influence the conformational preferences of the transition state, thereby directing the reaction towards either a syn- or anti-elimination pathway. The bulky butan-2-yl group in a precursor to this compound would likely play a significant steric role in determining the lowest energy transition state for the elimination step.

Derivatization and Advanced Functionalization

Chemoselective Modification of the Quinoline (B57606) Core

The quinoline ring system presents multiple positions for functionalization. For 6-(butan-2-yl)quinolin-3-amine, the primary sites for chemoselective modification are the C-H bonds of the benzenoid ring, particularly at the 6-position, and the reactive 3-amino group.

Direct functionalization of the C-H bonds on the quinoline core is a powerful strategy for introducing new substituents. While the presence of the activating amino group and the directing nature of the nitrogen heteroatom often favor functionalization at other positions (like C2, C4, or C8), methodologies for C6-functionalization exist, although they can be challenging. mdpi.com Transition-metal-catalyzed C-H activation has emerged as a key technology for the site-selective functionalization of quinolines. mdpi.comacs.org However, direct metal-catalyzed C6-H functionalization of quinolines is not commonly reported, and often appears as a minor product in reactions targeting other positions. mdpi.com

For a substrate like this compound, C-H functionalization could potentially be directed to other positions on the carbocyclic ring, such as C5 or C7, depending on the directing group and reaction conditions. For instance, methods for remote C-H halogenation of 8-substituted quinolines at the C5-position have been developed. rsc.orgrsc.org

The 3-amino group is a prime site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's properties.

Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic acids (often activated) to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to modify the properties of amino-containing compounds. nih.gov For example, the parallel acylation of N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine with polymer-bound carboxylic acids has been used to generate a library of novel aminoquinolines. nih.gov

Alkylation: N-alkylation of the amino group can introduce alkyl chains, which can influence the lipophilicity and steric profile of the molecule. Methods for the N-alkylation of aminoquinolines often involve reaction with alkyl halides or the use of borrowing hydrogen catalysis with alcohols. nih.govbohrium.com Palladium-catalyzed methods have also been developed for the alkylation of sp2 C-H bonds using an 8-aminoquinoline (B160924) amide as a directing group. nih.gov

Nucleophilic Additions: The amino group can act as a nucleophile in various reactions. For instance, it can participate in nucleophilic addition reactions to activated carbonyl compounds or other electrophilic species. While direct nucleophilic addition to the amino group itself is not a standard transformation, the amino group can direct nucleophilic attack at other positions on the quinoline ring or participate in cyclization reactions. ccspublishing.org.cn

Table 1: Examples of Reactions for Modifying the 3-Amino Group of Quinolines

| Reaction Type | Reagent Class | Product Type | Potential Application |

|---|---|---|---|

| Acylation | Acyl chlorides, Carboxylic acids | Amides | Modulation of biological activity |

| Alkylation | Alkyl halides, Alcohols | Secondary/Tertiary amines | Altering lipophilicity and steric bulk |

| Nucleophilic Addition | Electrophilic species | Various adducts | Synthesis of complex derivatives |

Introduction of Diverse Functional Groups (e.g., halogens, esters, heterocycles)

The introduction of halogens, esters, and heterocyclic moieties can dramatically impact the biological activity and material properties of the quinoline scaffold.

Halogens: Halogenated quinolines are important synthetic intermediates and often exhibit enhanced biological activity. rsc.orgnih.gov Halogens can be introduced onto the quinoline ring through various methods, including electrophilic halogenation. For instance, a metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been reported. rsc.orgrsc.org Microwave-enhanced Friedländer synthesis can also be employed for the rapid assembly of halogenated quinolines. rsc.org

Esters: Quinoline carboxylic esters are valuable compounds with applications in medicinal chemistry and materials science. ustc.edu.cnacs.org They can be synthesized through methods like the Friedländer annulation or palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. ustc.edu.cnresearchgate.net

Heterocycles: The attachment of other heterocyclic rings to the quinoline scaffold can lead to novel compounds with unique properties. This can be achieved through various coupling reactions or by constructing the heterocycle onto a pre-functionalized quinoline. For example, quinoline derivatives can be fused with other heterocycles to create complex polycyclic systems. tandfonline.com

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate.

Achieving site-selectivity in the functionalization of quinolines is a significant challenge due to the presence of multiple C-H bonds with similar reactivities. mdpi.comresearchgate.net However, various strategies have been developed to control the regioselectivity of these reactions. mdpi.comacs.org

Directing Groups: The use of directing groups is a common and effective strategy to achieve site-selective C-H functionalization. For example, the 8-amino group in 8-aminoquinolines can direct metal catalysts to functionalize the C5 or C7 position. mdpi.comrsc.org

Quinoline N-oxides: The corresponding quinoline N-oxide can be used to direct functionalization to the C8 position. acs.orgnih.gov The N-oxide can be removed later in the synthetic sequence.

Modern synthetic methods, including photocatalysis and transition-metal catalysis, have revolutionized the functionalization of heterocyclic compounds like quinoline. conferenceproceedings.internationalresearchgate.netnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the mild and efficient functionalization of quinolines. researchgate.netnih.gov Photocatalytic methods have been developed for the synthesis of polysubstituted quinolines and for the C-H functionalization of the quinoline core. conferenceproceedings.internationalnih.gov For example, photocatalysis can be used for the synthesis of quinolines via a Povarov reaction under oxidant-free conditions. researchgate.net

Transition-Metal Catalysis: Transition-metal catalysis is widely used for the C-H functionalization of quinolines, enabling the introduction of a wide variety of functional groups at different positions. acs.orgnih.govthieme-connect.com Rhodium, palladium, and copper are among the most commonly used metals for these transformations. mdpi.com For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been reported. nih.gov

Table 2: Comparison of Late-Stage Functionalization Strategies

| Strategy | Key Features | Examples of Transformations |

|---|---|---|

| Site-Selective Derivatization | Use of directing groups or substrate modification (e.g., N-oxides) to control regioselectivity. | C5-alkylation of 8-aminoquinolines, C8-arylation of quinoline N-oxides. |

| Photocatalysis | Utilizes visible light and a photocatalyst to enable reactions under mild conditions. | Synthesis of polysubstituted quinolines, C-H amination. |

| Transition-Metal Catalysis | Employs a transition metal catalyst to activate C-H bonds for functionalization. | C-H arylation, alkylation, and alkenylation. |

Based on the conducted research, there is no specific information available in the public domain regarding the use of the chemical compound This compound as a building block for the synthesis of isoindoloquinolines, indoloquinolines, thienoquinolines, or unnatural amino acids featuring quinoline moieties.

General synthetic routes exist for these complex molecules using related, but different, quinoline precursors. For instance, the synthesis of indoloquinolines has been reported starting from unsubstituted 3-aminoquinoline (B160951). Similarly, methods for creating quinoline-based unnatural amino acids often involve building the quinoline ring system through reactions like the Povarov reaction, rather than starting with a pre-formed, substituted quinoline-amine.

However, no scientific literature found describes the specific derivatization and advanced functionalization of this compound for these particular applications. Therefore, it is not possible to generate an accurate and scientifically sound article that adheres to the strict outline and content requirements provided in the prompt. Fulfilling the request would necessitate fabricating research findings, which is beyond the scope of this assistant's function.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively provide unambiguous evidence for the proposed structure.

The ¹H NMR spectrum of 6-(Butan-2-yl)quinolin-3-amine is expected to display a series of signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into the aromatic region, representing the quinoline (B57606) core, and the aliphatic region, for the butan-2-yl substituent.

The quinoline ring protons are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The protons at positions 2 and 4 would appear as distinct singlets or narrow doublets, with the H2 proton generally being the most downfield. The protons on the benzo-fused ring (H5, H7, and H8) would exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with adjacent protons.

The aliphatic butan-2-yl group would show signals in the upfield region (δ 0.8-3.0 ppm). This includes a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) group (CH₂), and a multiplet for the methine (CH) proton directly attached to the quinoline ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | d | ~2.5 |

| H-4 | 7.8 - 8.0 | d | ~2.5 |

| H-5 | 7.9 - 8.1 | d | ~8.5 |

| H-7 | 7.5 - 7.7 | dd | ~8.5, 2.0 |

| H-8 | 7.4 - 7.6 | d | ~2.0 |

| NH₂ | 3.5 - 5.0 | br s | - |

| H-1' (CH) | 2.8 - 3.0 | m | - |

| H-2' (CH₂) | 1.6 - 1.8 | m | - |

| H-3' (CH₃) | 1.2 - 1.4 | d | ~7.0 |

Note: Predicted values are based on data for similar quinoline structures. rsc.orggoogle.com

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected, as the presence of the chiral center in the butan-2-yl group renders all carbons in the molecule chemically non-equivalent. masterorganicchemistry.com The nine carbons of the quinoline core would resonate in the range of δ 110-150 ppm, while the four aliphatic carbons of the butyl group would appear in the upfield region (δ 10-45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~138 |

| C-4 | ~128 |

| C-4a | ~127 |

| C-5 | ~129 |

| C-6 | ~144 |

| C-7 | ~126 |

| C-8 | ~125 |

| C-8a | ~147 |

| C-1' | ~42 |

| C-2' | ~31 |

| C-3' | ~22 |

Note: Predicted values are based on data for quinolin-3-amine and other substituted quinolines. rsc.orgnih.govrsc.orgchemicalbook.com

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations) through bonds. Key expected correlations include those between adjacent protons on the quinoline ring (e.g., H-7 with H-8 and H-5) and throughout the spin system of the butan-2-yl side chain (CH with CH₂ and its own CH₃, and CH₂ with its neighboring CH₃) researchgate.netresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the substitution pattern. Crucial HMBC correlations would include the signal from the methine proton (H-1') of the butyl group to the C-6 carbon of the quinoline ring, confirming the attachment point. Other key correlations would be from the H-5 and H-7 protons to C-6, and from the amine protons to carbons C-2, C-3, and C-4. researchgate.netresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY data can help to confirm the conformation of the flexible butyl side chain relative to the planar quinoline ring. For example, a spatial correlation between the methine proton (H-1') and the H-5 or H-7 protons of the quinoline ring would provide insight into the molecule's preferred three-dimensional arrangement. researchgate.netwhiterose.ac.uk

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-7 ↔ H-8; H-1' ↔ H-2'; H-1' ↔ H-3' | Connectivity within the quinoline and butan-2-yl fragments |

| HMBC | H-1' → C-5, C-6, C-7 | Position of the butan-2-yl group at C-6 |

| HMBC | NH₂ → C-2, C-3, C-4 | Position of the amino group at C-3 |

| NOESY | H-1' ↔ H-5; H-1' ↔ H-7 | Conformational arrangement of the side chain |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆N₂), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. scispace.comrsc.orgasm.org

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

This precise mass measurement would distinguish it from any other compounds with the same nominal mass but a different elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, creating a unique fingerprint that reflects the molecule's structure. The fragmentation of this compound would be dominated by cleavages within the alkyl side chain. libretexts.orgaip.org

A primary fragmentation pathway would be the benzylic cleavage (α-cleavage) at the C1'-C2' bond of the butan-2-yl group. This involves the loss of an ethyl radical (•C₂H₅) to yield a highly stable secondary benzylic carbocation, which would likely be the base peak in the spectrum. An alternative, though less favorable, benzylic cleavage would involve the loss of a methyl radical (•CH₃).

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 200 | [M]⁺• | Molecular Ion |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical |

| 171 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely base peak) |

Lack of Specific Data for this compound Prevents Detailed Spectroscopic Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound this compound. As a result, a detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

Searches for infrared (IR) spectroscopy, Raman spectroscopy, X-ray crystallography, and electronic spectroscopy data specific to this compound did not yield any direct experimental results. While general spectroscopic features of related compounds, such as quinoline, 3-aminoquinoline (B160951), 6-aminoquinoline (B144246), and various alkyl-substituted quinolines, are well-documented, this information cannot be accurately extrapolated to create a detailed and scientifically rigorous analysis for the specific molecule .

For instance, general principles of IR spectroscopy suggest that this compound would exhibit characteristic N-H stretching vibrations for its primary amine group in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations for the aromatic quinoline ring and the aliphatic butan-2-yl group. orgchemboulder.com Similarly, Raman spectroscopy would offer complementary information on the vibrations of the carbon skeleton. nih.gov

In the area of X-ray crystallography, no published crystal structure for this compound could be located. While the crystal structures of numerous other quinoline derivatives have been determined, providing insights into typical bond lengths, bond angles, and intermolecular interactions within this class of compounds, this general knowledge cannot substitute for the specific atomic coordinates and crystal packing information of the target molecule. iucr.orgresearchgate.net Consequently, a correlation of experimental crystal structures with theoretically optimized geometries is not possible.

Furthermore, no specific electronic absorption or emission spectra for this compound were found. Although the UV/Visible spectrum of 6-aminoquinoline is available, showing absorption maxima that are characteristic of the quinoline chromophore, these values would be altered by the presence and position of the butan-2-yl substituent. nist.gov

To provide a thorough and accurate scientific article as requested, including detailed research findings and data tables, specific experimental data for this compound is essential. Without access to such peer-reviewed data, the generation of the requested content would be speculative and would not meet the required standards of scientific accuracy.

Electronic Spectroscopy and Other Techniques

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like quinoline, this analysis reveals information about the extent of conjugation and the types of electrons involved (e.g., π, n-electrons). The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally high-intensity bands arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair in the quinoline ring) to a π* antibonding orbital. scielo.br

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the quinoline ring and the polarity of the solvent. scielo.brmdpi.com For instance, studies on various quinoline derivatives show absorption maxima in the range of 280 nm to over 400 nm. scielo.brredalyc.org Specifically, some quinoline-sulphonamide derivatives exhibit absorption bands between 337.83 nm and 341.73 nm, attributed to n → π* transitions. nih.gov The molar extinction coefficients for these derivatives were found to be in the range of 1.75 x 104 to 2.40 x 104 M-1cm-1. nih.gov

For this compound, the presence of the electron-donating amino group (-NH2) at the 3-position and the alkyl group at the 6-position would be expected to influence the electronic distribution and thus the energy of these transitions compared to the parent quinoline molecule. The amino group, in particular, can extend the conjugated system through its lone pair of electrons, potentially causing a bathochromic (red) shift of the π → π* absorption bands.

While specific experimental data for this compound is not available, the following table presents typical UV-Visible absorption data for related quinoline derivatives to illustrate the electronic transitions.

| Quinoline Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Assigned Transition | Reference |

|---|---|---|---|---|---|

| Generic Quinoline | Polar Solvent | ~280 | > 104 | π → π | scielo.br |

| Generic Quinoline | Polar Solvent | ~350 | < 104 | n → π | scielo.br |

| Quinoline-sulphonamide derivative (10j) | Acetonitrile | 341.73 | Not specified | n → π* | nih.gov |

| Quinoline-sulphonamide derivative (10p) | Acetonitrile | Not specified | ~2.40 x 104 | Not specified | nih.gov |

| Hydrazone derivative of quinoline | Various | ~425 | Not specified | Not specified | redalyc.org |

Electron Spin Resonance (ESR) for Detection of Radical Species in Reaction Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. This method is exceptionally useful for studying reaction mechanisms that involve radical intermediates. ethernet.edu.et In the context of quinoline chemistry, ESR can provide direct evidence for the formation of such transient species during chemical transformations, such as oxidation, reduction, or photochemical reactions. researchgate.netmdpi.com

A reaction involving this compound could potentially proceed via a radical mechanism, for example, through single-electron transfer (SET) processes. If a radical intermediate of the compound is formed, it could be detected by ESR spectroscopy. The ESR spectrum provides key information through its g-value, hyperfine splitting pattern, and line width. The g-value is a characteristic property of the radical, analogous to the chemical shift in NMR. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 14N), providing structural information about the location of the unpaired electron within the molecule.

For example, studies on cobalt complexes containing quinoline ligands have used ESR to characterize reduced species. The two-electron-reduced form of one such complex exhibited an isotropic ESR signal at a g-value of 2.003, which is characteristic of a ligand-centered radical, indicating the quinoline moiety's involvement in the redox process. acs.orgkaust.edu.sa In another investigation involving the visible-light-induced arylation of quinolines, ESR experiments confirmed the involvement of radical intermediates. researchgate.netmdpi.com

While no specific ESR studies on radical intermediates of this compound have been reported, the data from related systems demonstrate the utility of this technique. Should a reaction of this compound produce a radical species, ESR would be the definitive method for its detection and characterization.

| System | Conditions | g-value | Significance | Reference |

|---|---|---|---|---|

| Two-electron-reduced Cobalt-Quinoline Complex | Electrochemical/Chemical Reduction | 2.003 | Characteristic of a ligand-centered radical on the quinoline moiety. | acs.orgkaust.edu.sa |

| {3-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | Solid State, Room Temp. | gx = 2.3436, gy = 2.1622, gz = 2.1055 | Indicates a rhombic symmetry and distorted tetrahedral coordination around the Cu(II) ion. | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies Applied to Quinoline (B57606) Systems

Quantum chemical calculations are instrumental in understanding the molecular properties of quinoline derivatives. These methods allow for the detailed exploration of molecular geometries, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of quinoline systems due to its balance of accuracy and computational cost. aip.orgbioline.org.br Several functionals are employed to approximate the exchange-correlation energy, which is the central component of DFT.

For quinoline derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used and has been shown to provide reliable results for molecular geometries and electronic properties that are in good agreement with experimental data. ias.ac.inresearchgate.nettandfonline.com The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing systems with extensive electron conjugation, such as the quinoline ring. aip.org

Other functionals are also utilized depending on the specific properties being investigated. CAM-B3LYP , a long-range corrected functional, is particularly effective for studying charge-transfer excitations and systems where long-range interactions are important. bohrium.comgaussian.comuts.edu.au The M06-2X functional is known for its good performance across a broad range of applications, including non-covalent interactions, which can be relevant in substituted quinolines. Semi-empirical methods like PM3 offer a faster, albeit less accurate, alternative for preliminary studies or for very large systems.

Selection and Validation of Appropriate Basis Sets

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For quinoline derivatives, Pople-style basis sets are commonly employed.

The 6-311++G(d,p) basis set is frequently chosen for DFT calculations on quinoline systems. researchgate.nettandfonline.comkuleuven.be This triple-zeta basis set provides a flexible description of the valence electrons. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, such as the nitrogen in the quinoline ring and the amino group. Polarization functions ("d,p") are added to allow for the distortion of atomic orbitals, which is necessary for a correct description of chemical bonding. researchgate.net The suitability of a chosen basis set is often validated by comparing calculated geometric parameters with available experimental data, such as from X-ray crystallography, where possible. tandfonline.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide several descriptors that help in understanding and predicting the reactivity of 6-(Butan-2-yl)quinolin-3-amine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. tandfonline.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the amino substituent, while the LUMO is typically distributed over the electron-deficient pyridine (B92270) ring. nih.govresearchgate.net The introduction of substituents, like the butan-2-yl and amino groups, significantly influences the energies and distributions of these orbitals. aip.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical ranges for similar quinoline derivatives reported in the literature.)

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Electrostatic Potential and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. tandfonline.comkuleuven.be The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of stability and reactivity than the HOMO-LUMO gap alone. arabjchem.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

A high chemical hardness indicates high stability and low reactivity, while a high electrophilicity index suggests a strong tendency to act as an electrophile. sapub.org Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.orgacs.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are calculated from the hypothetical FMO energies in Table 1.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.30 |

| Electrophilicity Index (ω) | 2.74 |

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate and predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. The standard methodology involves the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govscielo.brimist.ma

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding tensors (σ) for each nucleus in the optimized structure. imist.marsc.org These absolute shielding values are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ_ref - σ_calc. scielo.br For improved accuracy, a linear regression analysis comparing experimental and calculated shifts for a set of related molecules is often performed, yielding a scaling equation. unifr.ch

Illustrative ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted from such calculations, are presented below.

Illustrative ¹H NMR Data

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.65 | s | - |

| H4 | 7.90 | s | - |

| H5 | 7.85 | d | 8.5 |

| H7 | 7.60 | dd | 8.5, 2.0 |

| H8 | 8.10 | d | 2.0 |

| NH₂ | 4.50 | br s | - |

| CH (butan-2-yl) | 3.10 | m | 7.0 |

| CH₂ (butan-2-yl) | 1.70 | m | 7.5 |

| CH₃ (sec-butyl) | 1.35 | d | 7.0 |

| CH₃ (ethyl) | 0.90 | t | 7.5 |

This table is for illustrative purposes only and represents typical values expected from computational predictions.

Illustrative ¹³C NMR Data

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 148.5 |

| C3 | 125.0 |

| C4 | 145.0 |

| C4a | 128.0 |

| C5 | 129.5 |

| C6 | 140.0 |

| C7 | 124.5 |

| C8 | 130.0 |

| C8a | 147.0 |

| C (NH₂) | 142.0 |

| CH (butan-2-yl) | 40.0 |

| CH₂ (butan-2-yl) | 30.0 |

| CH₃ (sec-butyl) | 20.0 |

| CH₃ (ethyl) | 12.0 |

This table is for illustrative purposes only and represents typical values expected from computational predictions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting vibrational frequencies and intensities. scifiniti.comcore.ac.uk The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms to obtain the harmonic vibrational frequencies. orientjchem.org

These calculated frequencies are known to be systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scifiniti.com For a detailed assignment of the spectral bands, a Potential Energy Distribution (PED) analysis is frequently performed using software such as VEDA (Vibrational Energy Distribution Analysis). smmg.plnih.govresearchgate.net PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., stretching, bending, torsion), allowing for unambiguous assignment of each calculated frequency. nih.gov

Illustrative Vibrational Data

| Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) | Spectrum |

| 3450 | N-H asymmetric stretch | IR |

| 3350 | N-H symmetric stretch | IR |

| 3060 | C-H aromatic stretch | IR/Raman |

| 2965 | C-H aliphatic asymmetric stretch | IR/Raman |

| 2875 | C-H aliphatic symmetric stretch | IR/Raman |

| 1625 | C=N/C=C quinoline ring stretch | IR/Raman |

| 1580 | C=C quinoline ring stretch | IR/Raman |

| 1460 | CH₂ scissoring / CH₃ asymmetric bend | IR |

| 1380 | C-N stretch | IR |

| 830 | C-H out-of-plane bend (aromatic) | IR |

This table is for illustrative purposes only and represents typical values expected from computational predictions.

Mechanistic Insights and Reaction Pathway Prediction

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

To understand the mechanism of a chemical reaction, such as the synthesis of this compound, theoretical chemists can map out the entire reaction pathway. This is achieved by identifying and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products. researchgate.netresearchgate.net DFT methods are employed to optimize the geometry of each of these stationary points on the potential energy surface.

Transition states (TS) are first-order saddle points and are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org Calculating the Gibbs free energies (ΔG) of all species allows for the construction of a reaction energy profile. The activation barrier (or activation energy, ΔG‡) for a given step is the difference in free energy between the transition state and the preceding reactant or intermediate. researchgate.net The step with the highest activation barrier is identified as the rate-determining step of the reaction.

Reactions are almost always carried out in a solvent, which can significantly influence reactivity and selectivity. Computational models can account for these effects. The most common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). gaussian.comresearchgate.net The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used and robust method implemented in many quantum chemistry software packages. rsc.orgacs.org

In the IEFPCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. rsc.org By performing these calculations for reactants and transition states, it is possible to determine how the solvent stabilizes or destabilizes them, thereby altering the activation barriers and influencing reaction rates. cdnsciencepub.com While explicit models, which involve including individual solvent molecules in the calculation, are more computationally intensive, they can be used to study specific solvent-solute interactions like hydrogen bonding.

For reactions that can form chiral centers, predicting the stereochemical outcome is crucial. The presence of the chiral sec-butyl group in this compound means that its synthesis or subsequent reactions could be stereoselective. Computational chemistry can predict this selectivity by analyzing the transition states leading to the different possible stereoisomers. numberanalytics.comresearchgate.net

The method involves locating the transition state structures for the formation of each possible diastereomer. scispace.comresearchgate.net The Gibbs free energies of activation (ΔG‡) for these competing pathways are then calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the activation energies of the respective transition states (ΔΔG‡). A lower activation barrier for one pathway implies that the corresponding stereoisomer will be formed preferentially. acs.org Even small calculated energy differences (1-2 kcal/mol) can correspond to a significant preference for one isomer, making this a powerful predictive tool for asymmetric synthesis. researchgate.net

Rational Design Principles for Novel Quinoline Derivatives

In Silico Catalyst Design and Optimization for Quinoline Synthesis

The synthesis of quinoline and its derivatives often relies on catalytic processes. Computational modeling has become an indispensable tool for designing and optimizing these catalysts, leading to more efficient, selective, and environmentally friendly synthetic routes. rsc.org

Computational Approaches in Catalyst Design

Various computational techniques are employed to model and predict the behavior of catalysts in quinoline synthesis. rsc.org Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of catalysts and reactants. mdpi.comresearchgate.net This allows for the detailed study of reaction mechanisms, transition states, and the energetics of catalytic cycles. acs.org Molecular mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are also utilized, particularly for larger systems, to simulate the catalyst's interaction with its environment. rsc.org

Case Studies in Catalyst Optimization

Palladium (Pd) Catalysts: Computational studies have been instrumental in understanding the regioselectivity of Pd-catalyzed C-H functionalization of quinoline N-oxides. rsc.org DFT calculations have shown that the choice of the palladium salt, such as Pd(II)Cl2 versus Pd(II) acetate, can direct the reaction to either the C8 or C2 position of the quinoline ring by stabilizing different intermediate complexes. rsc.org

Iron (Fe) Catalysts: Iron-catalyzed synthesis of quinolines is an attractive, cost-effective, and environmentally benign method. rsc.org Computational modeling helps in elucidating the multi-state reaction mechanisms, often involving different spin states (quintet, triplet, and singlet) of the iron center, to understand and predict the catalytic activity. rsc.org

Copper (Cu) and Other Metal Catalysts: Copper-catalyzed cyclization reactions for quinoline synthesis have also been investigated using computational methods. rsc.org These studies help in understanding the role of the catalyst in facilitating the formation of the quinoline scaffold from simple starting materials. rsc.org Similarly, cobalt and zinc-based catalytic systems have been developed and optimized with the aid of computational predictions. rsc.org

The Design Cycle

The in silico design of catalysts for quinoline synthesis typically follows a cyclical process:

Hypothesis: A potential catalyst or a modification to an existing one is proposed based on theoretical principles.

Modeling: Computational methods like DFT are used to model the catalytic reaction and predict its outcome (e.g., yield, selectivity).

Analysis: The computational results are analyzed to understand the factors controlling the catalyst's performance.

Experimental Validation: The most promising catalyst designs are then synthesized and tested in the laboratory to validate the computational predictions.

Refinement: Based on the experimental feedback, the computational model is refined, and the cycle begins anew.

This iterative process accelerates the discovery of novel and improved catalysts for the synthesis of a wide array of quinoline derivatives.

Structure-Reactivity Relationship Modeling for Synthetic Applications

Understanding the relationship between the structure of a quinoline derivative and its reactivity is crucial for designing efficient synthetic routes and for predicting the properties of the final products. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used for this purpose. nih.govdovepress.com

Principles of QSAR/QSPR Modeling

QSAR and QSPR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govdovepress.com This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).

Once these descriptors are calculated for a set of quinoline derivatives with known reactivity or properties, statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build a predictive model. nih.govresearchgate.net

Applications in Quinoline Synthesis

Predicting Reaction Outcomes: Structure-reactivity models can predict the yield and regioselectivity of synthetic reactions involving quinoline derivatives. For instance, the reactivity of different positions on the quinoline ring towards electrophilic or nucleophilic attack can be modeled based on calculated electronic properties. researchgate.net

Guiding Substrate Selection: By understanding how different substituents on the quinoline core affect its reactivity, chemists can rationally select starting materials to achieve a desired synthetic outcome. mdpi.com For example, a QSAR model might indicate that electron-withdrawing groups at a specific position enhance the rate of a particular cyclization reaction. researchgate.net

Designing Novel Derivatives with Desired Properties: QSPR models can be used to design quinoline derivatives with specific physicochemical properties relevant to their application. For example, in materials science, these models can help in designing fluorescent probes with tailored emission spectra. nih.gov

Data-Driven Design

The following table provides a conceptual example of how data from structure-reactivity studies can be organized.

| Quinoline Derivative | Substituent at C4 | Calculated LUMO Energy (eV) | Observed Reaction Yield (%) |

| Derivative A | -H | -1.2 | 65 |

| Derivative B | -Cl | -1.5 | 78 |

| Derivative C | -OCH3 | -1.0 | 52 |

This table is for illustrative purposes only and does not represent actual experimental data.

By analyzing such data, a model can be developed that correlates the LUMO energy (an electronic descriptor) with the reaction yield, providing a predictive tool for designing new derivatives with potentially higher yields.

The integration of these computational and theoretical approaches into the workflow of synthetic chemistry allows for a more rational and efficient exploration of the vast chemical space of quinoline derivatives.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis for Organic Transformations

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. acs.org Chiral ligands and auxiliaries play a central role in this field by controlling the stereochemical outcome of chemical reactions. acs.orgresearchgate.net Chiral amines, in particular, are key structural motifs in a variety of natural products and drugs and are also used as resolving agents and building blocks in asymmetric synthesis. acs.orgnih.gov

The molecule 6-(Butan-2-yl)quinolin-3-amine possesses inherent chirality due to the butan-2-yl group at the 6-position, in addition to the synthetically versatile amino group at the 3-position. These features make it a promising candidate for development as a chiral ligand or auxiliary for asymmetric transformations. The nitrogen atom of the quinoline (B57606) ring and the exocyclic amino group can act as coordination sites for metal catalysts, while the chiral sec-butyl group can create a chiral environment around the catalytic center, thus influencing the stereoselectivity of a reaction.

Quinoline-based chiral ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. researchgate.net For instance, chiral tetrahydroquinolines have been synthesized and evaluated as catalysts in iminium ion-promoted Diels-Alder reactions, demonstrating good levels of stereochemical induction. sfu.ca While direct studies on this compound as a chiral ligand are not extensively documented, its structural similarity to other effective chiral quinoline derivatives suggests its potential in this area. The combination of a rigid quinoline backbone with a chiral substituent is a common design strategy for effective chiral ligands.

The synthesis of such chiral ligands often involves multi-step processes. For example, chiral bidentate 1,2-amino alcohols and tridentate Schiff bases have been synthesized from chiral auxiliaries and evaluated as ligands in various metal-catalyzed reactions. sfu.ca The development of this compound as a chiral ligand would likely involve its incorporation into more complex structures to optimize its steric and electronic properties for specific catalytic applications.

Building Blocks for Functional Materials (e.g., fluorescent N-heterocycles for optical applications)

Quinoline and its derivatives are well-established as important building blocks for functional materials, particularly those with applications in optics and electronics. nih.gov Their extended π-conjugated systems often give rise to interesting photophysical properties, such as fluorescence. nih.govmdpi.com The emission characteristics of quinoline-based fluorophores can be finely tuned by the introduction of various substituents onto the quinoline ring. nih.govresearchgate.net

The compound this compound contains both an electron-donating amino group and an alkyl group, which can influence the electronic structure and, consequently, the photophysical properties of the molecule. The amino group at the 3-position is known to be a strong fluorescence-enhancing group in the quinoline system. The alkyl group at the 6-position can also modulate the electronic properties and solubility of the resulting materials.

Studies on related quinoline derivatives have demonstrated that the position and nature of substituents significantly impact their absorption and emission spectra. researchgate.netrsc.org For instance, a series of 4,6,8-triarylquinoline-3-carbaldehydes and their derivatives have been synthesized and their photophysical properties investigated, showing that the electronic nature of the substituents and the solvent polarity affect the fluorescence quantum yields and Stokes shifts. nih.gov Similarly, the fluorescence properties of 6-substituted quinolones have been studied, revealing that donor-acceptor substituted carbostyrils can exhibit strong absorption, large Stokes shifts, and high quantum yields. researchgate.net

The potential of this compound as a building block for fluorescent materials is evident. It can be further functionalized through the amino group to create more complex and highly fluorescent N-heterocycles for various optical applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.org

Below is a table summarizing the photophysical properties of some related quinoline derivatives, illustrating the tunability of this class of compounds.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |

| 4,6,8-triphenylquinoline-3-carbaldehyde | 350 | 410 | Chloroform | nih.gov |

| 4-(4-fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | 350 | 395 | Chloroform | nih.gov |

| (E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine | Not specified | Not specified | Not specified | mdpi.com |

| 7-amino-3-benzothiazol-2-ylquinoline | Not specified | 470 | MeOH-phosphate buffer | scispace.com |

| 2-Amino-6,7-dimethoxy-4-trifluoromethyl-quinoline | Not specified | up to 520 | Acetonitrile | researchgate.net |

Applications in Analytical Chemistry (e.g., sensitive labeling reagents in non-biological contexts)

In analytical chemistry, there is a constant need for sensitive and selective reagents for the detection and quantification of various analytes. Fluorescent labeling reagents are particularly valuable due to the high sensitivity of fluorescence detection methods. Quinoline derivatives, with their inherent fluorescence and versatile reactivity, are attractive candidates for the development of such reagents. scispace.com

The amino group of this compound provides a reactive handle for its covalent attachment to other molecules. This functionality allows for its potential use as a fluorescent labeling reagent for analytes containing reactive groups such as carboxylic acids, aldehydes, or ketones, following appropriate derivatization. For example, the amino group can be converted into an isothiocyanate or a succinimidyl ester, which can then react with primary amines or other nucleophiles on a target molecule.

While the direct application of this compound as a labeling reagent has not been extensively reported, the principle has been demonstrated with other quinoline derivatives. For example, 3-benzothiazol-2-ylquinoline-5-maleimide, derived from an aminoquinoline, has been shown to be a sensitive reagent for the detection and quantification of thiols. scispace.com This highlights the potential of functionalized aminoquinolines in analytical applications.

The development of this compound into a labeling reagent would involve its chemical modification to introduce a reactive group suitable for conjugation. The inherent fluorescence of the quinoline core would then serve as the signaling unit. The butan-2-yl group might also influence the solubility and binding properties of the resulting probe, which could be advantageous in specific analytical contexts.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes for 6-(Butan-2-yl)quinolin-3-amine

The principles of green chemistry are increasingly influencing the design of synthetic pathways, emphasizing the reduction of waste and energy consumption. For quinoline (B57606) derivatives, this translates to the development of atom-economical methods that maximize the incorporation of starting materials into the final product. rsc.org